B1579750 L-PROLINE (D7)

L-PROLINE (D7)

Cat. No.: B1579750
M. Wt: 122.18
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline (D7), specifically deuterated at seven positions, is a stable isotope-labeled variant of L-proline (C₅H₉NO₂) used in metabolic and structural studies. Its deuterium labeling enables precise tracking in pharmacokinetics, biosynthesis, and spectroscopic analyses . Unlike natural L-proline, the D7 form exhibits altered physicochemical properties, such as reduced vibrational modes and enhanced stability in mass spectrometry, making it invaluable for chiral cluster studies and isotopic tracing in fungal secondary metabolite biosynthesis .

Properties

Molecular Weight

122.18

Purity

98%

Origin of Product

United States

Scientific Research Applications

Biomolecular NMR Studies

L-Proline (D7) is extensively used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of proteins and other biomolecules. The deuterium label enhances sensitivity and resolution in NMR experiments, facilitating detailed investigations into molecular interactions and conformational changes.

Application Description
NMR SpectroscopyUsed to probe structure and dynamics of proteins.
Metabolic StudiesAllows tracking of proline metabolism in various biological systems.

Pharmacological Research

Research has indicated that L-Proline can influence various physiological processes. For example, it has been shown to activate the mammalian target of rapamycin (mTOR) complex, which is critical for cell growth and metabolism. This activation may have implications for understanding growth regulation during embryogenesis and placental development .

  • Case Study : A study demonstrated that L-Proline supplementation improved growth performance and antioxidant enzyme activity in weaned pigs subjected to lipopolysaccharide (LPS) challenges, indicating its potential as a dietary supplement in livestock .

Stress Response in Plants

L-Proline acts as an osmolyte and antioxidant, helping plants cope with abiotic stresses such as salinity and drought. Its accumulation under stress conditions enhances the activity of antioxidative enzymes, thereby protecting plant cells from oxidative damage .

  • Case Study : In salt-stressed tobacco cells, L-Proline supplementation increased the activity of detoxification enzymes and improved overall plant resilience .

Biotechnology

L-Proline analogues are utilized in microbial fermentation processes to enhance the production of various metabolites. Microorganisms engineered to overproduce L-Proline can be used to synthesize valuable compounds for pharmaceuticals .

Pharmaceuticals

The unique properties of L-Proline make it a valuable chiral building block in pharmaceutical synthesis. Hydroxyprolines derived from proline are particularly useful in developing drugs due to their ability to stabilize protein structures .

Comparison with Similar Compounds

Enantiomeric Comparison: L-Proline vs. D-Proline

Property L-Proline (D7) D-Proline Key Findings
Biological Activity Weak agonist at glycine/glutamate receptors No glycine receptor activation L-Proline (D7) retains stereospecific receptor interactions, while D-proline lacks activity at glycine receptors .
Amnesic Potency Moderate Low L-Proline shows higher amnesic effects due to stereochemical alignment with neural targets .
Catalytic Role Asymmetric Aldol reactions Inactive in catalysis Chirality is critical for enantioselective catalysis; D-proline cannot replicate L-proline’s catalytic efficiency .

Structural Analogs: L-Azetidine-2-Carboxylic Acid (L-A.2.C.) and N-Methylproline

Compound Structure Functional Impact Key Findings
L-A.2.C. 4-membered ring (vs. 5 in proline) Reduced anti-spreading depression potency Smaller ring size decreases biological efficacy, highlighting proline’s optimal ring geometry .
N-Methylproline N-methylated proline derivative Altered hydrophobicity and receptor binding Methylation reduces hydrogen-bonding capacity, limiting use in catalysis but enhancing membrane permeability .

Catalytic Implications : L-Proline’s secondary amine is essential for enamine catalysis, while N-methylation in N-Methylproline abolishes this activity .

Supported L-Proline Systems: Nanocomposites and Nanocarbons

Support Material Catalytic Performance (Aldol Reaction Yield) Stability (Reaction Cycles) Key Findings
MWCNTs/GO/Fe₃O₄ 90% yield >7 cycles Aromatic/hydrophobic interactions enhance retention and recyclability .
Activated Carbon 93% (1st cycle), 5% (3rd cycle) Poor Lack of aromatic support leads to rapid leaching .
Pristine L-Proline 85% yield Single use Immobilization on GO/Fe₃O₄ improves yield and reusability by 5–10% .

Mechanistic Insight: L-Proline (D7) immobilized on graphene oxide (GO) exhibits stronger hydrogen bonding via -COOH and -NH groups, enhancing catalytic activity compared to non-supported forms .

Preparation Methods

Deuteration Process

L-Proline (D7) is typically prepared by dissolving L-proline in deuterium oxide (D2O) to exchange labile hydrogens with deuterium. This process involves:

  • Dissolution of L-proline in excess D2O in a sealed borosilicate glass ampule.
  • Allowing sufficient time for hydrogen-deuterium exchange at exchangeable sites.
  • Freeze-drying the solution under vacuum (~10^-3 mbar) to remove water and isolate the deuterated product.

This method ensures deuteration of the exchangeable hydrogens, resulting in L-proline with seven deuterium atoms (D7).

Isotopic Purity and Structural Integrity

The molecular structure of L-proline used in these preparations is maintained in its zwitterionic form, as confirmed by neutron diffraction studies. The zwitterionic form is predominant at physiological pH (~6.5), with the amine group protonated (NH2+) and the carboxyl group deprotonated (COO-).

Formulation Methods for L-Proline (D7)

Preparation of Stock Solutions

For experimental and in vivo applications, L-Proline (D7) is prepared as stock solutions at various molarities. A representative table of stock solution preparation volumes for different amounts of L-Proline (D7) is as follows:

Molarity 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 8.1853 40.9266 81.8532
5 mM 1.6371 8.1853 16.3706
10 mM 0.8185 4.0927 8.1853

In Vivo Formulation Preparation

A stepwise solvent addition method is used to prepare clear in vivo formulations:

  • Prepare a DMSO master liquid by dissolving L-Proline (D7) in DMSO.
  • Add polyethylene glycol 300 (PEG300), mix, and ensure clarity.
  • Add Tween 80, mix, and ensure clarity.
  • Add distilled water (ddH2O) or corn oil, mix, and ensure the solution remains clear.

Physical methods like vortexing, ultrasound, or hot water baths may be used to aid dissolution. The order of solvent addition is critical to maintain clarity and solubility.

Analytical Techniques Supporting Preparation

Derivatization and Enantiomeric Separation

Due to the lack of a native chromophore in proline, derivatization is employed to enable detection and purity analysis:

  • Fluorescent reagent NBD-Cl (4-Chloro-7-nitrobenzofurazan) is used to derivatize L-Proline (and D-Proline) to form UV-detectable adducts.
  • The derivatized compounds are separated using chiral HPLC columns (e.g., CHIRALPAK IA) with a mobile phase of 0.1% trifluoroacetic acid in ethanol.
  • Detection is performed at 464 nm, with retention times around 9.22 min for L-Proline and 6.72 min for D-Proline.
  • This method allows precise quantification and enantiomeric purity assessment, critical for confirming the identity of L-Proline (D7).

Neutron Diffraction and Small-Angle Neutron Scattering

Neutron diffraction studies of L-Proline (D7) in aqueous solutions provide insights into molecular structure and hydration, confirming the zwitterionic form and isotopic labeling:

  • Samples prepared at different concentrations (1:20, 1:15, 1:10 proline/water ratios) allow detailed structural analysis.
  • Data normalization and modeling (EPSR) support the understanding of molecular interactions in solution.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Details / Conditions Reference
Chemical Deuteration Dissolve L-proline in excess D2O, exchange hydrogens Freeze-dry under vacuum (~10^-3 mbar)
Biosynthetic Pathways Enzymatic conversion via glutamate or ornithine Enzymes: P5CS, P5CR, OAT; ATP and NADPH required
Stock Solution Preparation Dissolve in water/DMSO at defined molarities Volumes adjusted per mg and molarity
In Vivo Formulation Stepwise solvent addition: DMSO → PEG300 → Tween 80 → water or corn oil Ensure clarity after each addition, use physical aids
Derivatization & Purity Analysis NBD-Cl derivatization followed by chiral HPLC Detection at 464 nm, retention times ~6.7 & 9.2 min
Structural Analysis Neutron diffraction and SANS on solutions Concentrations 1:20 to 1:10 proline/water

Q & A

Q. What is the role of L-Proline (D7) in metabolic pathway studies, and how is its isotopic purity validated experimentally?

L-Proline (D7), a deuterium-labeled isotopologue, is critical for tracing metabolic flux in proline-dependent pathways (e.g., collagen synthesis, stress response). Isotopic purity is validated using nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and gas chromatography-mass spectrometry (GC-MS) to assess isotopic enrichment. For instance, FTIR and GC-MS protocols described in synthetic workflows for L-proline derivatives ensure structural fidelity . Researchers should cross-reference deuterium labeling efficiency with published calibration curves to minimize batch variability .

Q. How can researchers distinguish between L-Proline (D7) and non-deuterated proline in analytical workflows?

Mass spectrometry (MS) with selected ion monitoring (SIM) is the gold standard. The mass-to-charge (m/z) ratio shifts due to deuterium substitution (e.g., +7 Da for D7 labeling) enable differentiation. Chromatographic separation via reverse-phase HPLC, coupled with MS, resolves co-eluting peaks. Method validation should include spiking experiments with known ratios of labeled/unlabeled proline to establish detection limits .

Q. What are the key considerations for synthesizing L-Proline (D7) with high enantiomeric purity?

Enantiomeric purity is ensured via asymmetric catalysis or chiral resolution techniques. For example, using L-proline nitrate as a chiral catalyst in multi-step syntheses (e.g., Biginelli reactions) can maintain stereochemical integrity. Post-synthesis, polarimetry and chiral HPLC validate enantiomeric excess (>99%), with protocols mirroring those for non-deuterated analogs .

Advanced Research Questions

Q. How do researchers optimize L-Proline (D7) incorporation in in vivo studies to avoid isotopic dilution effects?

Isotopic dilution occurs when endogenous proline pools dilute the D7 label. To mitigate this:

  • Use pulse-chase experiments with controlled dosing to saturate metabolic pools.
  • Employ kinetic modeling (e.g., compartmental analysis) to quantify dilution rates.
  • Validate with tracer studies in cell cultures or animal models, comparing labeled/unlabeled proline turnover via LC-MS/MS .

Q. What methodologies resolve contradictions in deuterium-induced kinetic isotope effects (KIEs) observed in L-Proline (D7) studies?

Conflicting KIEs (e.g., altered enzyme binding affinity due to deuterium) are addressed through:

  • Comparative kinetics : Parallel assays with D7-labeled and non-deuterated proline under identical conditions.
  • Computational modeling : Density functional theory (DFT) simulations to predict deuterium’s impact on reaction transition states.
  • Statistical validation : Multivariate ANOVA to isolate isotope-specific effects from experimental noise .

Q. How can synthetic protocols for L-Proline (D7) be validated for reproducibility across laboratories?

Reproducibility requires:

  • Detailed supplementary data : Full synthetic steps, including solvent ratios, stirring durations, and evaporation protocols (e.g., 40-day room-temperature evaporation for L-proline nitrate synthesis ).
  • Inter-laboratory round-robin tests : Shared batches analyzed via standardized NMR and MS workflows.
  • Adherence to reporting standards : Follow Beilstein Journal guidelines for experimental sections, ensuring all parameters are explicitly documented .

Q. What advanced statistical methods are recommended for analyzing time-resolved metabolic data involving L-Proline (D7)?

  • Mixed-effects modeling : Accounts for inter-subject variability in longitudinal tracer studies.
  • Principal component analysis (PCA) : Identifies dominant metabolic pathways influenced by D7 labeling.
  • Bayesian inference : Quantifies uncertainty in flux estimates, particularly in low-signal regimes .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable deuterium retention in collagen), re-examine extraction protocols (acid hydrolysis vs. enzymatic digestion) and validate with orthogonal techniques like MALDI-TOF imaging .
  • Ethical Reporting : Disclose deuterium’s potential biological impacts (e.g., altered protein folding kinetics) in preclinical studies, adhering to NIH guidelines for animal and cell-based research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.